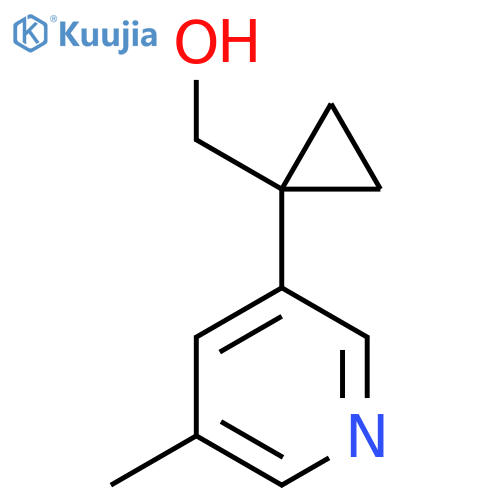Cas no 2228282-18-4 (1-(5-methylpyridin-3-yl)cyclopropylmethanol)

2228282-18-4 structure
商品名:1-(5-methylpyridin-3-yl)cyclopropylmethanol
1-(5-methylpyridin-3-yl)cyclopropylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(5-methylpyridin-3-yl)cyclopropylmethanol
- [1-(5-methylpyridin-3-yl)cyclopropyl]methanol
- EN300-1818367
- 2228282-18-4
-
- インチ: 1S/C10H13NO/c1-8-4-9(6-11-5-8)10(7-12)2-3-10/h4-6,12H,2-3,7H2,1H3
- InChIKey: ODCIBCURCKAUET-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=NC=C(C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 163.099714038g/mol
- どういたいしつりょう: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 33.1Ų
1-(5-methylpyridin-3-yl)cyclopropylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1818367-2.5g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 2.5g |
$2660.0 | 2023-09-19 | ||
| Enamine | EN300-1818367-5.0g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 5g |
$3935.0 | 2023-06-01 | ||
| Enamine | EN300-1818367-0.05g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 0.05g |
$1140.0 | 2023-09-19 | ||
| Enamine | EN300-1818367-0.25g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 0.25g |
$1249.0 | 2023-09-19 | ||
| Enamine | EN300-1818367-10.0g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 10g |
$5837.0 | 2023-06-01 | ||
| Enamine | EN300-1818367-0.5g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 0.5g |
$1302.0 | 2023-09-19 | ||
| Enamine | EN300-1818367-1.0g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 1g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1818367-0.1g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 0.1g |
$1195.0 | 2023-09-19 | ||
| Enamine | EN300-1818367-1g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1818367-5g |
[1-(5-methylpyridin-3-yl)cyclopropyl]methanol |
2228282-18-4 | 5g |
$3935.0 | 2023-09-19 |
1-(5-methylpyridin-3-yl)cyclopropylmethanol 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
2228282-18-4 (1-(5-methylpyridin-3-yl)cyclopropylmethanol) 関連製品
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
